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molecular formula C5H5BrN2O B2532105 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde CAS No. 56481-32-4

4-bromo-2-methyl-1H-imidazole-5-carbaldehyde

Cat. No. B2532105
M. Wt: 189.012
InChI Key: IFOPBULHZKLANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060721B1

Procedure details

4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazole-5-carbaldehyde (18.5 g) was dissolved in ethanol (80 ml) and 6N hydrochloric acid (80 ml) was added. The mixture was refluxed under heating for 1 hr. The solvent was evaporated under reduced pressure and saturated aqueous sodium hydrogencarbonate solution was added under ice-cooling until the mixture assumed weak alkalinity. The precipitated crystals were collected by filtration, and the crystals were washed with methanol and heat-dried under reduced pressure to give 5-bromo-2-methylimidazole-4-carbaldehyde (9.17 g) as white crystals.
Name
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazole-5-carbaldehyde
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([CH3:17])[N:5](COCC[Si](C)(C)C)[C:6]=1[CH:7]=[O:8].Cl>C(O)C>[Br:1][C:2]1[NH:3][C:4]([CH3:17])=[N:5][C:6]=1[CH:7]=[O:8]

Inputs

Step One
Name
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazole-5-carbaldehyde
Quantity
18.5 g
Type
reactant
Smiles
BrC=1N=C(N(C1C=O)COCC[Si](C)(C)C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and saturated aqueous sodium hydrogencarbonate solution
ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling until the mixture
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
the crystals were washed with methanol
CUSTOM
Type
CUSTOM
Details
heat-dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(N1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.17 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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